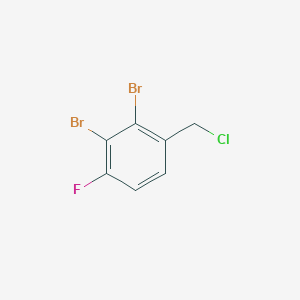

2,3-Dibromo-4-fluorobenzyl chloride

Description

2,3-Dibromo-4-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Br2ClF and a molecular weight of 302.37 g/mol . It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine atoms at the 2 and 3 positions and a fluorine atom at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

2,3-dibromo-1-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSGWMZVNMYJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-fluorobenzyl chloride typically involves the bromination and fluorination of benzyl chloride derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl chloride is treated with bromine and a fluorinating agent under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of 2,3-Dibromo-4-fluorobenzyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-fluorobenzyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,3-Dibromo-4-fluorobenzyl alcohol .

Scientific Research Applications

Medicinal Chemistry

2,3-Dibromo-4-fluorobenzyl chloride is utilized as an intermediate in the synthesis of various biologically active compounds. The incorporation of fluorine and bromine into organic molecules often leads to improved pharmacological properties. For instance, fluorinated compounds are known to exhibit enhanced metabolic stability and bioavailability.

- Case Study: Anticancer Agents

Research has shown that derivatives of 2,3-dibromo-4-fluorobenzyl chloride can be modified to create potent anticancer agents. A study published in the Journal of Medicinal Chemistry detailed the synthesis of fluorinated benzyl derivatives that demonstrated significant cytotoxic activity against various cancer cell lines .

Agrochemicals

The compound serves as a precursor for the synthesis of agrochemical products, particularly in the development of new pesticides. Fluorinated compounds are often more effective than their non-fluorinated counterparts due to their increased lipophilicity and biological activity.

- Case Study: Pyrethroid Synthesis

In a patent application, the synthesis of 4-fluoro-3-phenoxybenzyl bromide from 2,3-dibromo-4-fluorobenzyl chloride was described as a key step in producing pyrethroid insecticides. These compounds are widely used for their effectiveness against a variety of pests while being less toxic to mammals .

Materials Science

The compound's reactivity allows it to be employed in polymer chemistry as a building block for functional polymers. Its halogen substituents can participate in cross-linking reactions or serve as sites for further functionalization.

- Case Study: Polymer Development

Research has indicated that incorporating dibromofluorobenzyl units into polymer backbones can enhance thermal stability and mechanical properties. A study demonstrated that polymers synthesized from such units exhibited improved performance in high-temperature applications .

Data Tables

| Application Area | Compound Derivatives | Key Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity |

| Agrochemicals | Pyrethroid insecticides | Increased efficacy |

| Materials Science | Functional polymers | Improved thermal stability |

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzyl chloride involves its ability to undergo electrophilic aromatic substitution reactions. The bromine and fluorine substituents on the benzene ring influence the reactivity of the compound, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .

Comparison with Similar Compounds

Similar Compounds

2,4-Difluorobenzyl bromide: This compound has similar reactivity but differs in the position of the fluorine atoms and the presence of a bromine atom instead of a chloride.

2,3-Dibromo-4-fluorobenzyl alcohol: This is a derivative where the chloride group is replaced by a hydroxyl group.

Uniqueness

2,3-Dibromo-4-fluorobenzyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Biological Activity

2,3-Dibromo-4-fluorobenzyl chloride is a halogenated organic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies, highlighting its interactions with various biological systems.

Chemical Structure and Properties

The chemical formula for 2,3-Dibromo-4-fluorobenzyl chloride is C7H4Br2ClF. The presence of bromine and fluorine atoms in the structure significantly influences its reactivity and biological interactions. Brominated compounds often exhibit unique properties due to the electronegativity of bromine, which can enhance their interaction with biological molecules.

2,3-Dibromo-4-fluorobenzyl chloride has been reported to interact with various enzymes and cellular pathways:

- Enzyme Interaction : The compound can inhibit cytochrome P450 enzymes by forming covalent bonds with the heme group, crucial for their catalytic activity. This inhibition can lead to altered metabolism of xenobiotics and endogenous compounds.

- Cell Signaling Modulation : It influences key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation. By modulating these pathways, the compound may affect gene expression and cellular metabolism.

The biological activity of 2,3-Dibromo-4-fluorobenzyl chloride is primarily mediated through:

- Covalent Bond Formation : The bromine atoms can form stable bonds with nucleophilic sites on proteins and enzymes. This covalent modification can inhibit enzyme function and alter protein activity.

- Gene Expression Regulation : The compound interacts with transcription factors, potentially altering their binding affinity to DNA and thus affecting the transcription of target genes.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of cytochrome P450 | |

| Cell Signaling Modulation | Altered MAPK pathway activity | |

| Gene Expression | Modulation of transcription factors |

Case Studies

Several studies have explored the biological implications of halogenated compounds similar to 2,3-Dibromo-4-fluorobenzyl chloride:

- Antimicrobial Activity : Research indicated that halogenated benzyl derivatives exhibit significant antimicrobial properties against Gram-positive bacteria. For instance, compounds structurally related to 2,3-Dibromo-4-fluorobenzyl chloride were shown to inhibit bacterial growth effectively .

- Anti-inflammatory Effects : A study on related compounds demonstrated their ability to modulate NF-κB activity in THP1 cells, suggesting potential anti-inflammatory properties. Compounds with similar halogenation patterns showed decreased cytotoxicity while maintaining significant biological activity .

- Cytotoxicity Studies : In vitro assays revealed that certain derivatives could induce cytotoxic effects in cancer cell lines without affecting normal cells significantly. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzyl ring enhance cytotoxicity while minimizing toxicity to non-cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.